
(E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
The compound has been associated with antimicrobial activity, suggesting that it could potentially inhibit the growth of or kill microorganisms .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide. Some possible areas of investigation include:
1. Further studies on its mechanism of action and potential targets in cancer cells.
2. Development of more water-soluble derivatives for improved bioavailability.
3. Exploration of its potential use as a fluorescent probe for detecting other metal ions.
4. Investigation of its potential as a therapeutic agent for other diseases, such as microbial infections and inflammatory disorders.
5. Studies on its pharmacokinetics and toxicity in animal models to evaluate its safety and efficacy.
Méthodes De Synthèse
The synthesis of (E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide involves the reaction of 4-bromo-2-nitroaniline with piperidine-1-carboxaldehyde followed by reduction of the nitro group and cyclization with 2-oxoindoline-3-carboxylic acid hydrazide. The resulting compound is a yellow solid with a melting point of 240-242°C.
Applications De Recherche Scientifique
(E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide has been studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
4-bromo-N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-16-10-8-15(9-11-16)20(27)24-23-19-17-6-2-3-7-18(17)26(21(19)28)14-25-12-4-1-5-13-25/h2-3,6-11,28H,1,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYPTQBQWQPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B3020120.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B3020122.png)
![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)
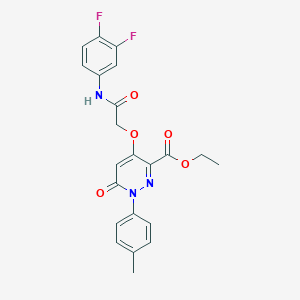
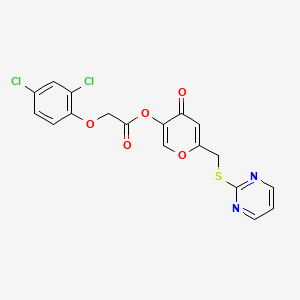
![N-(3-fluorophenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B3020130.png)
![7,8-Dimethoxy-1,3-dimethyl-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B3020132.png)
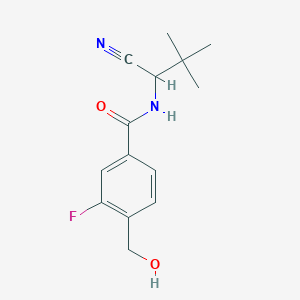
![N-(2,2-Dimethylbutyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3020134.png)
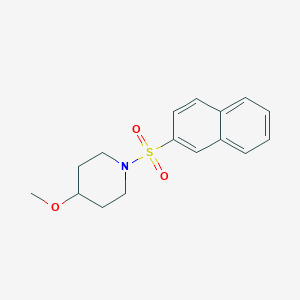

![Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide](/img/structure/B3020139.png)
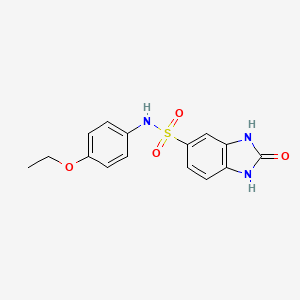
![2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B3020143.png)